CK1-IN-1

Overview

Description

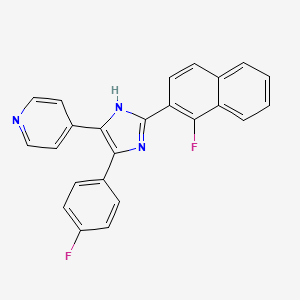

PUN51207, also known as CK1-IN-1, is a casein kinase 1 (CK1) inhibitor. PUN51207 was reported in patent WO2015119579A1, compound 1c, has IC50s of 15 nM, 16 nM, 73 nM for CK1δ, and CK1ε, p38σ MAPK, respectively. PUN51207 has CAS#1784751-20-7 and Inchi key PUQAFIILJICJRR-UHFFFAOYSA-N. It was named for PUN51207 according to Hodoodo Chemical Nomenclature.

Mechanism of Action

Target of Action

CK1-IN-1, also known as “4-[2-(1-fluoronaphthalen-2-yl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine”, “4-(2-(1-Fluoronaphthalen-2-yl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)pyridine”, or “PUN51207”, primarily targets the Casein Kinase 1 (CK1) family of serine/threonine protein kinases . The CK1 family plays a crucial role in various cellular processes, including cell proliferation, survival, and metabolism . The CK1 family comprises six isoforms in humans: CK1α, γ1, γ2, γ3, δ, and ϵ .

Mode of Action

This compound interacts with its targets by inhibiting the kinase activity of CK1 . This inhibition can lead to changes in the phosphorylation state of key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Biochemical Pathways

This compound affects several biochemical pathways. It is a main component of the Wnt/β-catenin signaling pathway . CK1α phosphorylates β-catenin as part of the β-catenin destruction complex for subsequent ubiquitination and proteasomal degradation . CK1α also targets p53 for degradation, which is mediated by murine double minute clone 2 (MDM2) and MDM4 . Additionally, CK1α positively regulates E2F-1, a transcription factor involved in cell cycle progression .

Pharmacokinetics

It is known that this compound is an atp-competitive inhibitor, suggesting that it binds to the atp-binding site of ck1 to exert its inhibitory effect .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to the wide range of processes regulated by CK1. By inhibiting CK1, this compound can alter cell cycle progression, apoptosis, DNA repair, and various signaling pathways . Dysregulation of CK1 has been linked to carcinogenesis and cancer progression, suggesting that this compound may have potential therapeutic applications in cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diverse signals, including metabotropic glutamate agonists, Wnts, and the AMPK pathway, can regulate the activity of CK1 through changes in C-terminal tail phosphorylation . Therefore, the cellular environment and signaling context can significantly impact the effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

CK1-IN-1 interacts with key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . It plays a crucial role in the regulation of these biochemical reactions by influencing the activity of CK1 isoforms .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is a key component of the Wnt/β-catenin signaling pathway and plays a role in the regulation of the cell cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules and changes in gene expression . It phosphorylates β-catenin as part of the β-catenin destruction complex, leading to its ubiquitination and proteasomal degradation . Additionally, it targets p53 for degradation, while positively regulating E2F-1, a transcription factor involved in cell cycle progression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the balance of stabilizing and degrading phosphorylation by CK1 leads to a complex temporal pattern of degradation in PER2, a protein crucial for circadian timing .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, intrathecal injections of CK1 inhibitors have been shown to dose-dependently alleviate behavioral hypersensitivity in mouse models of inflammatory pain .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it plays a role in the Wnt/β-catenin signaling pathway, which is crucial for cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its localization and accumulation can be influenced by its interactions with transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity or function . It is known that the subcellular localization of the CK1 isoforms is mainly regulated by binding to intracellular structures or protein complexes .

Properties

IUPAC Name |

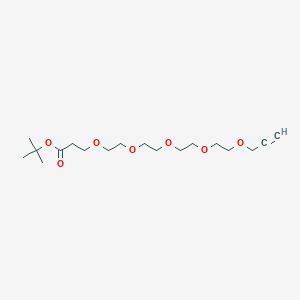

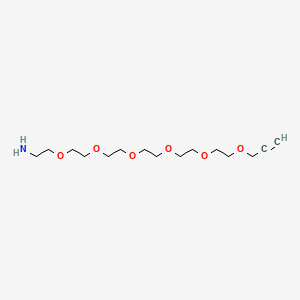

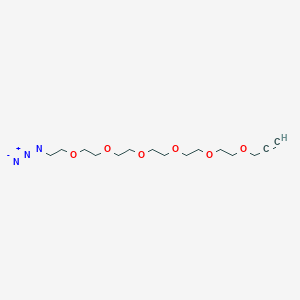

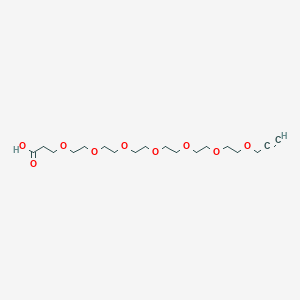

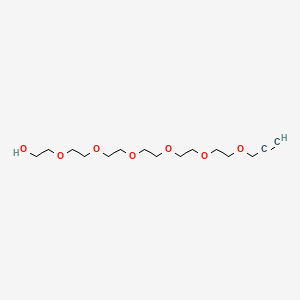

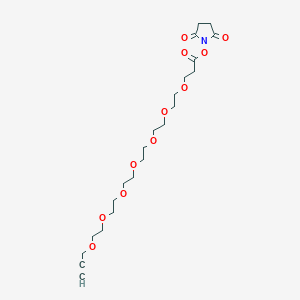

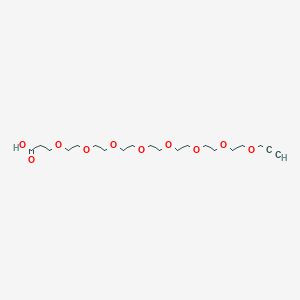

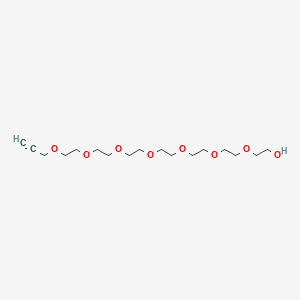

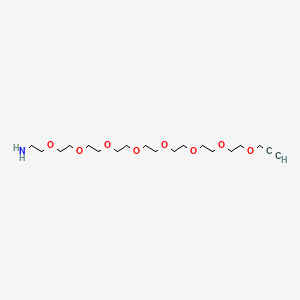

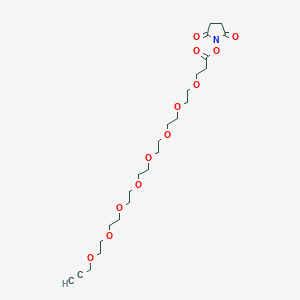

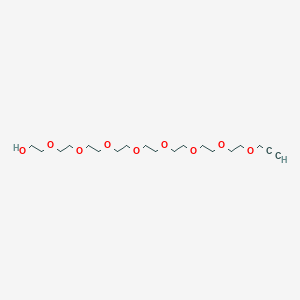

4-[2-(1-fluoronaphthalen-2-yl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15F2N3/c25-18-8-5-16(6-9-18)22-23(17-11-13-27-14-12-17)29-24(28-22)20-10-7-15-3-1-2-4-19(15)21(20)26/h1-14H,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQAFIILJICJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

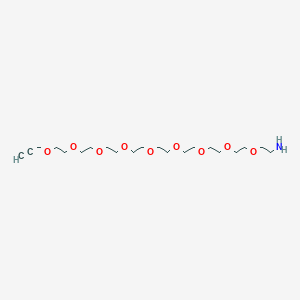

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)C3=NC(=C(N3)C4=CC=NC=C4)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.